SAR131675

VEGFR-3 selectivity lymphangiogenesis kinase profiling

Researchers studying VEGFR-3-driven lymphangiogenesis and tumor-associated macrophage (TAM) infiltration often face confounding anti-angiogenic effects from pan-VEGFR inhibitors. SAR131675 is a highly selective VEGFR-3 tyrosine kinase inhibitor (IC₅₀ 23 nM, Ki 12 nM) with 10-fold selectivity over VEGFR-2 and >50-fold over VEGFR-1, enabling unambiguous mechanistic interpretation. • Targets VEGFR-3-dependent lymphangiogenesis without suppressing VEGFR-2-mediated angiogenesis • Documented in vivo efficacy in reducing TAM infiltration and shifting the tumor microenvironment toward a less immunosuppressive state • Validated in murine colorectal liver metastasis models • Supplied as ≥98% purity solid; shipped with blue ice for global delivery.

Molecular Formula C18H22N4O4
Molecular Weight 358.4 g/mol
Cat. No. B560141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR131675
Synonyms2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Molecular FormulaC18H22N4O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N
InChIInChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1
InChIKeyPFMPOBVAYMTUOX-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SAR131675: Selective VEGFR-3 Inhibitor


SAR131675 is a potent, ATP-competitive small-molecule tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor 3 (VEGFR-3, Flt-4) [1]. It inhibits recombinant human VEGFR-3 kinase activity with an IC₅₀ of 23 nM and a Kᵢ of 12 nM in cell-free assays [1]. The compound exhibits a defined selectivity window over related VEGFR family members, with 10-fold selectivity over VEGFR-2 (IC₅₀ ~230–280 nM) and >50-fold selectivity over VEGFR-1 (IC₅₀ >3 μM) [1]. SAR131675 demonstrates minimal off-target activity across a broad panel of 107 receptors, enzymes, ion channels, and 65 kinases .

1
Pathway Study VEGFR-3–mediated lymphangiogenesis and lymphatic biology research.
2
Kinase Selectivity Workflow Reported VEGFR-3 selectivity window over VEGFR-2 and VEGFR-1 in kinase profiling.
3
Selective Cell Tool Reported absence of antiproliferative activity in a 30-cell-line panel; supports pathway-response interpretation.

SAR131675 vs. Pan-VEGFR Inhibitors in Lymphangiogenesis Research


Unlike multi-targeted tyrosine kinase inhibitors (e.g., cediranib, axitinib, lenvatinib) that broadly inhibit VEGFR-1, VEGFR-2, and VEGFR-3 at sub-nanomolar to low nanomolar concentrations, SAR131675 provides a unique pharmacological window that preferentially targets VEGFR-3–mediated lymphangiogenesis while largely sparing VEGFR-2–driven angiogenesis [1]. Substitution with a pan-VEGFR inhibitor introduces confounding anti-angiogenic effects via potent VEGFR-2 blockade (e.g., cediranib VEGFR-2 IC₅₀ = 0.5 nM, axitinib = 0.2 nM), which masks VEGFR-3–specific contributions to lymphatic biology, tumor-associated macrophage (TAM) infiltration, and metastasis [1][2]. This lack of target discrimination undermines mechanistic interpretation and compromises experimental reproducibility in studies focused on the lymphatic vasculature [1].

Target overlap Pan-VEGFR inhibitors (e.g., cediranib, axitinib) introduce confounding VEGFR-2–driven anti-angiogenic effects that may mask VEGFR-3–specific lymphatic phenotypes.
Mechanism mismatch Potent VEGFR-2 blockade alters tumor vasculature and macrophage infiltration, undermining mechanistic interpretation in lymphangiogenesis studies.
Class comparator MAZ51, a weaker VEGFR-3 inhibitor, may not replicate the in vivo model-response context reported for SAR131675.

SAR131675 Selectivity Evidence


VEGFR-3 Selectivity vs. VEGFR-2 and VEGFR-1

SAR131675 exhibits a selectivity window for VEGFR-3 over VEGFR-2 of approximately 10-fold (IC₅₀ VEGFR-3 = 23 nM; IC₅₀ VEGFR-2 = 230–280 nM) and over VEGFR-1 of >50-fold (IC₅₀ VEGFR-1 > 3 μM) [1]. In contrast, the pan-VEGFR inhibitor cediranib inhibits VEGFR-2 and VEGFR-3 with near-equivalent potency (IC₅₀ VEGFR-2 = 0.5 nM; IC₅₀ VEGFR-3 ≤ 3 nM; selectivity ratio <6) [2], while axitinib inhibits VEGFR-1, -2, and -3 within a 0.1–0.3 nM range, showing no meaningful selectivity [3].

VEGFR-3 vs. VEGFR-2/1
Cross-study comparable
~10-fold over VEGFR-2
>50-fold over VEGFR-1
Supports isoform-selectivity assay context for lymphangiogenesis research.
Cell-free kinase assays; compare with pan-inhibitor profiles.
VEGFR-3 selectivity lymphangiogenesis kinase profiling

In Vivo Anti-Lymphangiogenic Efficacy vs. MAZ51

In a 4T1 mammary carcinoma syngeneic mouse model, daily oral administration of SAR131675 at 100 mg/kg significantly reduced lymph node invasion and lung metastasis, demonstrating robust in vivo anti-lymphangiogenic activity [1]. In contrast, the VEGFR-3 inhibitor MAZ51, which exhibits a 25-fold lower potency in cellular assays (IC₅₀ = 1 μM for VEGF-C–induced VEGFR-3 activation), showed limited in vivo efficacy in comparable models, with minimal impact on metastasis [2][3].

In Vivo vs. MAZ51
Cross-study comparable
Reported metastasis reduction
Model-response endpoint context; MAZ51 showed limited effect.
4T1 syngeneic mouse model, 100 mg/kg oral dosing.
in vivo lymphangiogenesis tumor metastasis VEGFR-3 inhibition

Reduction of Tumor-Associated Macrophage Infiltration

Immunohistochemical analysis of 4T1 tumors from SAR131675-treated mice revealed a significant reduction in F4/80⁺ tumor-associated macrophage (TAM) infiltration and aggregation [1]. This immunomodulatory effect is not observed with pan-VEGFR inhibitors like cediranib or axitinib, which lack VEGFR-3 selectivity and thus cannot discriminate between direct anti-angiogenic and TAM-mediated effects [2].

TAM Infiltration
Class-level inference
Reported F4/80⁺ TAM reduction
Supports immunomodulatory endpoint review; not reported for pan-VEGFR inhibitors.
4T1 model; qualitative difference context.
tumor-associated macrophages immuno-oncology VEGFR-3

Absence of Antiproliferative Activity

SAR131675 was profiled against a panel of 30 diverse tumor and primary cell lines and showed no antiproliferative activity, confirming that its cellular effects are not due to non-specific cytotoxicity or cytostasis [1]. In contrast, multi-targeted VEGFR inhibitors like sorafenib and sunitinib exhibit broad antiproliferative effects across multiple cell types, confounding mechanistic studies [2].

No Antiproliferative Activity
Class-level inference
0/30 cell lines affected
Supports VEGFR-3 pathway-response interpretation without cytotoxicity confounding.
Panel of 30 tumor and primary cell lines.
cell proliferation selectivity off-target

SAR131675 Validated Research Applications


Lymphangiogenesis and Metastasis Mechanisms

SAR131675 is the preferred tool compound for in vivo studies aiming to isolate the role of VEGFR-3 in lymphatic vessel formation, tumor cell dissemination, and metastasis. Its 10-fold selectivity over VEGFR-2 ensures that observed phenotypes (e.g., reduced lymph node invasion, lung metastasis) are driven primarily by VEGFR-3 blockade rather than off-target anti-angiogenic effects [1]. This is critical for publications requiring unambiguous mechanistic conclusions [1].

Immuno-Oncology Targeting VEGFR-3⁺ TAMs

For studies investigating the role of VEGFR-3⁺ TAMs in tumor immune evasion, SAR131675 is the only selective VEGFR-3 inhibitor with documented in vivo activity against TAM infiltration [1]. Researchers can leverage this compound to examine how VEGFR-3 signaling in TAMs modulates the immunosuppressive tumor microenvironment, a research avenue not accessible with pan-VEGFR inhibitors [1][2].

Colorectal Cancer Liver Metastasis Validation

In a murine CLM model, SAR131675 significantly reduced tumor burden and altered immune cell composition within the liver, demonstrating a shift toward a less immunosuppressive milieu [3]. This application scenario validates SAR131675 as a tool for exploring VEGFR-3–targeted immunomodulation in metastatic colorectal cancer [3].

Application
Selection Property
Validation Focus
Lymphangiogenesis & Metastasis Studies
VEGFR-3 isoform-selectivity context
Metastasis endpoint review; lymphatic vessel model-response interpretation
Immuno-Oncology (VEGFR-3⁺ TAMs)
TAM infiltration assay context
Immunosuppressive microenvironment endpoint monitoring
Colorectal Cancer Liver Metastasis Model
Model-response endpoint context
Tumor burden and immune cell composition analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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